REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:10]([C:11](OC)=[O:12])=[CH:9][CH:8]=[C:7]([C:15]([F:18])([F:17])[F:16])[N:6]=1)=O.[BH4-].[Na+].[Cl-].[Ca+2].[Cl-].Cl>CO>[OH:12][CH2:11][C:10]1[C:5]([CH2:3][OH:2])=[N:6][C:7]([C:15]([F:18])([F:16])[F:17])=[CH:8][CH:9]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
6 mmol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC(=CC=C1C(=O)OC)C(F)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
6 mmol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling again to 0° the reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The crude compound is purified by chromatography (SiO2; ethyl acetate/n-heptane 1:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C(=NC(=CC1)C(F)(F)F)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |